Cas no 1258637-83-0 (4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine)
![4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine structure](https://ja.kuujia.com/scimg/cas/1258637-83-0x500.png)
4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine 化学的及び物理的性質
名前と識別子
-
- 4-{pyrazolo[1,5-a]pyrimidin-3-yl}piperidine
- 1258637-83-0
- EN300-738453
- 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine
-
- インチ: 1S/C11H14N4/c1-4-13-11-10(8-14-15(11)7-1)9-2-5-12-6-3-9/h1,4,7-9,12H,2-3,5-6H2
- InChIKey: YXEBMVRNYRRBMB-UHFFFAOYSA-N
- SMILES: N1CCC(C2C=NN3C=CC=NC3=2)CC1
計算された属性
- 精确分子量: 202.121846464g/mol
- 同位素质量: 202.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- XLogP3: 0.4
4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738453-1.0g |
4-{pyrazolo[1,5-a]pyrimidin-3-yl}piperidine |
1258637-83-0 | 1g |
$0.0 | 2023-06-06 |
4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine 関連文献
-
1. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidineに関する追加情報
Recent Advances in the Study of 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine (CAS: 1258637-83-0) in Chemical Biology and Medicine
The compound 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine (CAS: 1258637-83-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. This heterocyclic scaffold, characterized by a pyrazolo[1,5-a]pyrimidine core linked to a piperidine moiety, has demonstrated promising activity in modulating various biological targets, including kinases and G-protein-coupled receptors (GPCRs). Recent studies highlight its potential as a key intermediate in the development of novel therapeutics for oncology, neurodegenerative diseases, and inflammatory disorders.
One of the most notable applications of 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine is its role as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are critical regulators of the cell cycle. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit nanomolar potency against CDK4/6, with improved selectivity profiles compared to existing inhibitors like palbociclib. The research team employed structure-activity relationship (SAR) analysis to optimize the scaffold, leading to compounds with enhanced pharmacokinetic properties and reduced off-target effects.
In addition to its kinase inhibitory activity, 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine has shown potential in targeting the central nervous system (CNS). A preclinical study published in ACS Chemical Neuroscience (2024) revealed that certain analogs of this compound can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects in models of Parkinson's disease. The mechanism involves modulation of dopamine D2 receptors and attenuation of oxidative stress, suggesting a multi-target approach to neurodegeneration.
The synthetic accessibility of 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described a scalable, cost-effective synthesis route for this scaffold, employing a one-pot cyclization strategy with a yield exceeding 85%. This advancement addresses previous challenges in large-scale production, paving the way for further clinical development of derivatives.
Despite these promising developments, challenges remain in the optimization of 4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine-based therapeutics. Issues such as metabolic stability, solubility, and potential drug-drug interactions require further investigation. Ongoing research is exploring prodrug strategies and formulation technologies to overcome these limitations. The compound's versatility, however, positions it as a valuable tool for both drug discovery and chemical biology research in the coming years.
1258637-83-0 (4-{Pyrazolo[1,5-a]pyrimidin-3-yl}piperidine) Related Products
- 2094228-10-9(N-(2-methyl-3-{[(2-methylbutan-2-yl)oxy]methyl}phenyl)but-2-ynamide)
- 2034280-03-8(N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)
- 2172294-71-0(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid)
- 2137942-54-0(3-Amino-1-(2-methylcyclopropyl)butan-2-one)
- 3854-02-2(2-Pyrrolidinone,1-[4-(dimethylamino)-2-butyn-1-yl]-)
- 1822767-93-0(Cyclopenta[b]pyrrole-3a(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester)
- 726206-53-7(2-hydroxy-4-iodo-pyridine-3-carbaldehyde)
- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 1251924-45-4((6-Amino-5-chloropyridin-3-yl)methanol)
- 2171803-20-4(4-methyl-1-oxa-8-thia-5-azaspiro5.5undecane)




